molecular formula C10H12O3 B1628854 2-Phenoxymethyl-[1,3]dioxolane CAS No. 850348-64-0

2-Phenoxymethyl-[1,3]dioxolane

Cat. No.: B1628854
CAS No.: 850348-64-0
M. Wt: 180.2 g/mol
InChI Key: JUBGTNZSEDVLTO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dioxolane Chemistry

The history of 1,3-dioxolane (B20135) chemistry is intrinsically linked to the foundational work on its precursors in the mid-19th century. The French chemist Charles-Adolphe Wurtz played a pivotal role in this narrative. In 1859, Wurtz reported the first synthesis of ethylene (B1197577) oxide. tue.nlwikipedia.org Shortly thereafter, he described the synthesis of ethylene glycol from ethylene oxide. unam.mxredalyc.org This discovery was crucial as ethylene glycol is a key building block for the 1,3-dioxolane ring.

The formation of the 1,3-dioxolane ring itself is achieved through the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol, such as ethylene glycol. organic-chemistry.org This reaction, known as acetalization or ketalization, became a standard transformation in organic synthesis. chemicalbook.comthieme-connect.de The parent 1,3-dioxolane (where the C2 position is unsubstituted) can be synthesized through the condensation of ethylene glycol with formaldehyde. chemicalbook.com The evolution of this chemistry has provided a versatile and reliable method for chemists to create the five-membered dioxolane ring, a motif that would later prove to be of immense value.

Significance of the 1,3-Dioxolane Ring System in Organic Synthesis and Medicinal Chemistry Research

The 1,3-dioxolane scaffold is a cornerstone in both the strategic construction of complex molecules and the development of new therapeutic agents. nih.govscilit.com Its utility stems from a combination of chemical stability and inherent reactivity under specific conditions.

In organic synthesis, the primary role of the 1,3-dioxolane group is as a protecting group for carbonyl functionalities (aldehydes and ketones) and 1,2-diols. organic-chemistry.orgnih.gov The formation of the cyclic acetal (B89532) or ketal renders the original carbonyl group inert to a wide range of reagents, particularly nucleophiles and bases. thieme-connect.de This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl. The protection can be readily removed (deprotection) under acidic conditions, regenerating the original carbonyl group. organic-chemistry.org A standard laboratory procedure for this protection involves reacting the carbonyl compound with ethylene glycol in the presence of an acid catalyst, with continuous removal of water to drive the equilibrium towards the product. organic-chemistry.org

In medicinal chemistry, the 1,3-dioxolane ring is recognized as a "privileged scaffold," appearing in the structure of numerous natural and synthetic compounds with a wide spectrum of biological activities. scilit.comresearchgate.net Its inclusion in a molecule can enhance properties such as anticancer, antifungal, antiviral, and antibacterial efficacy. scilit.com This enhancement is often attributed to the two oxygen atoms within the ring, which can act as hydrogen bond acceptors, improving the interaction between the molecule (ligand) and its biological target, such as an enzyme or receptor. scilit.com Research has demonstrated that synthetic compounds containing the 1,3-dioxolane ring exhibit activities such as α1-adrenoceptor antagonism, modulation of multidrug resistance (MDR) in cancer cells, and agonism at serotonin (B10506) receptors. nih.govacs.orgnih.gov

Scope and Research Trajectories for 2-Phenoxymethyl-researchgate.netunam.mxdioxolane and its Analogues

The specific compound 2-Phenoxymethyl- researchgate.netunam.mxdioxolane and its structural analogues are subjects of focused research, particularly in the quest for new agrochemical and medicinal agents. The core structure combines the stable 1,3-dioxolane ring with a flexible phenoxymethyl (B101242) side chain, providing a template for systematic structural modification to explore structure-activity relationships (SAR).

A significant area of investigation is in the development of novel fungicides. A detailed SAR study was conducted on a series of 1-(4-phenoxymethyl-2-phenyl-[1,3]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives for their activity against Magnaporthe oryzae, the fungus responsible for rice blast disease. researchgate.netsemanticscholar.org In this research, a compound designated 'Gj', which is 1-(4-phenoxymethyl-2-phenyl-[1,3]dioxolan-2-ylmethyl)-1H-1,2,4-triazole, demonstrated potent antifungal activity with an IC50 value of approximately 3.8 µM, comparable to the commercial fungicide propiconazole. researchgate.net The study highlighted how substitutions on the aromatic rings influence bioactivity.

Another research trajectory involves the synthesis of analogues inspired by existing drugs. For instance, new ketoconazole (B1673606) analogues have been synthesized where the core imidazole (B134444) is linked to a 4-(phenoxymethyl)-1,3-dioxolane moiety. scispace.com This work aims to develop new antifungal agents, leveraging the known efficacy of azole antifungals and the favorable properties of the dioxolane ring. scispace.com

The synthesis of various analogues allows for a fine-tuning of biological activity. Research has been conducted on derivatives where the phenoxymethyl group is modified, such as with bromo or cyano substitutions, to explore their potential as antibacterial or antifungal agents.

Interactive Data Table: Properties of 2-Phenoxymethyl- researchgate.netunam.mxdioxolane

PropertyValue
CAS Number 850348-64-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol

Interactive Data Table: Structure-Activity Relationship (SAR) of Antifungal Analogues

The following table summarizes the findings from a study on 1-(4-phenoxymethyl-2-phenyl-[1,3]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives and their inhibitory effect on the growth of M. oryzae. researchgate.net The baseline compound (7a) has a 4-chlorophenyl group at Ring A and an unsubstituted phenoxy group at Ring B.

CompoundSubstitution on Ring A (Phenyl)Substitution on Ring B (Phenoxy)Growth Inhibition (%) at 100 µM
7a 4-ClH65.2 ± 3.0
7b 4-Cl4-F69.7 ± 1.5
7c 4-Cl4-Cl80.4 ± 3.0
7d 4-Cl4-Br57.5 ± 2.5
7f 4-Cl4-CF₃79.1 ± 1.5
7g 4-Cl4-Ph66.7 ± 1.5
Gj HHPotent (IC₅₀ ≈ 3.8 µM)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxymethyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGTNZSEDVLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590061
Record name 2-(Phenoxymethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-64-0
Record name 2-(Phenoxymethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Phenoxymethyl 1 2 Dioxolane and Its Derivatives

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring with Phenoxymethyl (B101242) Moieties

The construction of the 1,3-dioxolane ring is fundamentally an acetalization or ketalization reaction. For derivatives like 2-phenoxymethyl- nih.govnih.govdioxolane, these strategies are adapted to accommodate the phenoxymethyl group at the C2 position.

Glycol Condensation with Aldehydes or Acetals

The most direct and widely employed method for synthesizing 2-substituted-1,3-dioxolanes is the acid-catalyzed condensation of an aldehyde with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org For the synthesis of 2-phenoxymethyl- nih.govnih.govdioxolane, this involves the reaction of phenoxyacetaldehyde (B1585835) with ethylene glycol. chemicalbook.com The reaction is an equilibrium process, and to achieve high yields, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of acid catalysts can be employed to facilitate this transformation, including both Brönsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.orgchemicalbook.com The choice of catalyst can influence reaction times and chemoselectivity, especially in complex molecules with other acid-sensitive functional groups. The reaction proceeds by protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from one of the hydroxyl groups of ethylene glycol. A subsequent intramolecular cyclization and dehydration yields the final 1,3-dioxolane ring.

CatalystSubstrate 1Substrate 2ConditionsKey Features
p-Toluenesulfonic acid (p-TsOH)Carbonyl CompoundEthylene GlycolToluene, refluxStandard and widely used method; requires water removal. organic-chemistry.org
Zirconium tetrachloride (ZrCl₄)Carbonyl CompoundEthylene GlycolMild conditionsHighly efficient and chemoselective. organic-chemistry.org
Eosin Y (Photocatalyst)Carbonyl CompoundEthylene GlycolVisible light (household bulbs)Green and mild alternative to acid catalysts.
Hydrochloric Acid (HCl)Acetone (B3395972)Ethylene GlycolAqueousHomogeneous catalysis, though reaction times can be long.

Cyclization Reactions Involving Epoxides and Carbonyl Compounds

An alternative strategy for forming the 1,3-dioxolane ring involves the reaction of an epoxide with a carbonyl compound. This method is particularly useful for synthesizing 2,2-disubstituted dioxolanes. In the context of the target molecule, a precursor such as (phenoxymethyl)oxirane could theoretically react with a carbonyl source like formaldehyde.

More commonly, epoxides are reacted with ketones, often catalyzed by Lewis acids like anhydrous tin(II) chloride or iron(III) chloride. researchgate.net For instance, various mono-, di-, and trisubstituted epoxides react efficiently with acetone to yield 2,2-dimethyl-1,3-dioxolanes. researchgate.net The mechanism of acid-catalyzed ring-opening involves initial protonation of the epoxide oxygen, making it a better leaving group. libretexts.orgbyjus.comyoutube.com The carbonyl oxygen then acts as an intramolecular nucleophile, attacking one of the epoxide carbons. Depending on the substitution pattern and reaction conditions, the attack can occur at the more or less substituted carbon, following principles of SN1 or SN2 reactions, respectively. libretexts.orgyoutube.com

Ring-Closing Reactions via Activated Monomer Mechanisms

While "activated monomer" mechanisms typically describe polymerization processes, the principles of ring-closing can be applied to the synthesis of single heterocyclic molecules. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of unsaturated rings of various sizes. wikipedia.org This reaction utilizes specific metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular reaction between two terminal alkene functionalities. wikipedia.orgnih.gov

For the synthesis of a derivative of 2-phenoxymethyl- nih.govnih.govdioxolane, a hypothetical precursor could be an open-chain acetal (B89532) bearing two terminal vinyl groups, such as diallyl acetal of phenoxyacetaldehyde. The RCM reaction would then form an unsaturated five-membered ring, 2-phenoxymethyl-4,5-dihydro-1,3-dioxole, which could subsequently be hydrogenated to the target saturated dioxolane. RCM is valued for its functional group tolerance and its ability to form rings that are otherwise difficult to access. wikipedia.orgrsc.orgmdpi.com

Stereoselective and Asymmetric Synthesis of Chiral Dioxolanes

When the C2, C4, or C5 positions of the dioxolane ring are substituted, stereoisomers are possible. The development of methods to control this stereochemistry is crucial for applications in pharmaceuticals and natural product synthesis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. In dioxolane synthesis, this can be achieved by using enantiomerically pure diols as starting materials, which act as chiral auxiliaries themselves.

A prominent application of chiral auxiliaries that leads to chiral dioxolane precursors is the Evans asymmetric aldol (B89426) reaction. illinoisstate.eduresearchgate.net In this approach, a carboxylic acid derivative is coupled to a chiral oxazolidinone auxiliary. The resulting imide can be enolized and reacted with an aldehyde to produce syn- or anti-aldol adducts with high diastereoselectivity. illinoisstate.edu These adducts are chiral 1,3-diols, which can then be cyclized with an aldehyde (e.g., phenoxyacetaldehyde) to form chiral 2,4,5-trisubstituted 1,3-dioxolanes. The stereochemistry of the final product is dictated by the chirality of the auxiliary used in the aldol step.

Chiral Auxiliary TypeExampleApplication in Synthesis
OxazolidinonesEvans AuxiliariesAsymmetric aldol reactions to form chiral 1,3-diols, precursors to 4,5-disubstituted dioxolanes. researchgate.net
CamphorsultamHelmchen's AuxiliariesAsymmetric alkylations and Diels-Alder reactions to generate chiral synthons. researchgate.net
Phenyl-cyclohexanolWhitesell's AuxiliaryUsed in asymmetric ene reactions. wikipedia.org
BINOLYamamoto's AuxiliaryEmployed in the asymmetric synthesis of terpenes. wikipedia.org

Enantioselective Catalysis in Dioxolane Ring Formation

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from achiral precursors.

Organocatalysis: Chiral organic molecules can act as catalysts for asymmetric reactions. For instance, bifunctional organocatalysts based on cinchona alkaloids and thiourea (B124793) have been successfully used to catalyze the formal [3+2] cycloaddition between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov This reaction proceeds through hemiacetal intermediates to afford highly substituted, chiral 1,3-dioxolanes with excellent enantioselectivity. nih.govresearchgate.net

Metal Catalysis: Chiral metal complexes are highly effective catalysts for a wide range of asymmetric transformations.

Rhodium Catalysis: Chiral dirhodium(II) catalysts have been developed for a three-component reaction involving a ylide, a carboxylic acid, and an aldehyde to provide efficient access to chiral 1,3-dioxoles with high enantioselectivity. nih.gov These unsaturated dioxoles can be readily hydrogenated to the corresponding saturated 1,3-dioxolanes.

Bimetallic Relay Catalysis: Combined catalytic systems, such as a Rh(II) salt with a chiral N,N'-dioxide-Sm(III) complex, have been shown to promote tandem reactions that can lead to chiral oxygen-containing heterocycles. nih.govrsc.org While these systems were optimized for [4+3] cycloadditions, the formation of dioxolanes is a known competing pathway, suggesting that tuning the catalyst and conditions could favor the asymmetric synthesis of dioxolanes. nih.govrsc.org

Hypervalent Iodine Catalysis: The stereoselective formation of 1,3-dioxolanes can be achieved via a three-component assembly of an alkene, a carboxylic acid, and a nucleophile, mediated by a hypervalent iodine reagent. nih.gov Using a chiral lactate-based hypervalent iodine reagent allows for the preparation of enantiomerically enriched dioxolane products. nih.gov

Catalytic SystemReaction TypeProduct TypeReported Enantiomeric Excess (ee)
Cinchona-Alkaloid-ThioureaFormal [3+2] CycloadditionChiral 1,3-DioxolanesHigh ee reported. nih.gov
Chiral Rh(II) CarboxylatesThree-Component CascadeChiral 1,3-DioxolesGood to excellent ee. nih.gov
Rh(II)/Chiral N,N'-Dioxide-Sm(III)Ylide Formation/CycloadditionChiral Dioxepines (Dioxolanes as side products)Up to 99% ee for main product. nih.govrsc.org
Chiral Hypervalent Iodine(III)Oxidative Three-Component AssemblyChiral 1,3-DioxolanesModerate ee reported. nih.gov

Enzymatic Resolution Techniques for Dioxolane Enantiomers

The synthesis of enantiomerically pure dioxolanes often relies on the resolution of racemic mixtures. Enzymatic kinetic resolution (EKR) is a powerful technique for this purpose, leveraging the high stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers. nih.gov This method typically involves the selective acylation of one enantiomer of a racemic alcohol or the hydrolysis of one enantiomer of a racemic ester, leaving the unreacted substrate and the newly formed product in enantiomerically enriched forms. nih.gov

For dioxolanes with a chiral center at the 4-position, such as those derived from glycerol (B35011), the key precursor is a chiral 1,2-diol. The enzymatic resolution is most effectively performed on this diol precursor before the formation of the dioxolane ring. Lipases are widely used due to their commercial availability, broad substrate acceptance, and stability in organic solvents. nih.gov The process involves a lipase-catalyzed transesterification reaction where one enantiomer of the diol is selectively acylated.

Commonly employed lipases include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL-C), and Pseudomonas fluorescens. polimi.itmdpi.com Vinyl acetate (B1210297) is a frequently used acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible. nih.gov The choice of solvent can significantly impact both the reaction rate and the enantioselectivity of the enzyme.

Enzyme (Lipase)Typical Acyl DonorCommon SolventKey Outcome
Pseudomonas cepacia (PSL-C)Vinyl Acetatetert-Butyl methyl ether (TBME)Good conversion and high enantioselectivity for resolving 1,2-diols. nih.gov
Candida antarctica Lipase B (CAL-B)Vinyl AcetateTolueneHigh enantioselectivity in resolving chiral alcohols.
Pseudomonas fluorescens (Lipase AK)Vinyl AcetateTetrahydrofuran (THF) / Vinyl Acetate (as solvent)Effective for achieving high conversion (approaching 50%) and excellent enantiomeric excess. mdpi.com
Candida rugosaIsopropenyl AcetateToluene / Ionic Liquid [EMIM][BF4]High enantiomeric purity of the resulting product.

The result of the EKR is a mixture of an enantiomerically enriched diol and a diol monoacetate, which can be separated chromatographically. The acylated enantiomer can then be hydrolyzed to yield the other enantiomerically pure diol, providing access to both chiral precursors for the synthesis of the target dioxolane enantiomers.

Control of Diastereoselectivity in Synthetic Pathways

When 2-phenoxymethyl- nih.govnih.govdioxolane is synthesized from precursors that can generate chirality at both the C2 and C4 positions of the dioxolane ring, diastereomers (cis and trans isomers) can be formed. Controlling the diastereoselectivity is crucial for obtaining a single, well-defined stereoisomer. The primary strategy for achieving this control is substrate-directed synthesis, where the stereochemistry of the starting materials dictates the stereochemical outcome of the reaction.

The most common synthesis of 2,4-disubstituted 1,3-dioxolanes involves the acid-catalyzed acetalization of a 1,2-diol with an aldehyde (phenoxyacetaldehyde in this case). By using an enantiomerically pure 1,2-diol, the stereocenter at the C4 position is pre-determined. For example, reacting phenoxyacetaldehyde with (R)-glyceraldehyde acetonide (a protected form of a chiral 1,2,3-triol) will lead to a dioxolane with a specific configuration at C4. The subsequent cyclization generally proceeds with retention of this configuration.

Further control over the C2 stereocenter can be influenced by reaction conditions. Thermodynamic control, achieved by allowing the reaction to equilibrate in the presence of an acid catalyst, will favor the formation of the most stable diastereomer. Kinetically controlled conditions, often at lower temperatures and shorter reaction times, may favor a different diastereomer.

Recent methodologies have also demonstrated that the stereochemistry of precursors can directly influence the diastereoselectivity of the final product in multicomponent reactions. For instance, the reaction of a cis-alkene can lead to the formation of a single diastereomer of a substituted dioxolane, whereas a trans-alkene may produce a mixture. nih.gov This stereospecificity arises from the formation of a cyclic intermediate that is then trapped, preserving the relative stereochemistry of the substituents. nih.gov

Synthetic ApproachPrecursorsKey PrincipleExpected Outcome
Substrate-Directed AcetalizationEnantiopure 1,2-diol (e.g., from threitol) + PhenoxyacetaldehydeThe stereochemistry of the diol's hydroxyl groups dictates the relative configuration at C4 and C5.High diastereoselectivity (predominantly cis or trans depending on the diol). nih.gov
Chemoenzymatic Synthesis1,3-Diketone → β-Hydroxyketone → 1,3-DiolBioreduction sets the stereochemistry of the first hydroxyl group; diastereoselective chemical reduction sets the second.Access to either syn- or anti-1,3-diols, which can be cyclized to specific dioxolane diastereomers. uniba.it
Oxidative CyclizationAlkene + Carboxylic Acid + NucleophileStereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from a stereochemically defined alkene.High diastereoselectivity based on the geometry of the starting alkene. nih.gov

Functionalization and Derivatization Strategies of the Phenoxymethyl Moiety

The aromatic phenyl ring within the phenoxymethyl group offers a versatile platform for chemical modification through various substitution reactions.

The ether oxygen of the phenoxymethyl group acts as an activating, ortho, para-directing group for electrophilic aromatic substitution. This allows for the regioselective introduction of halogens and nitro groups onto the phenyl ring.

Halogenation: For monohalogenation, the reaction is typically carried out under mild conditions to prevent polysubstitution. sarthaks.com Bromination can be achieved using bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) at low temperatures. sarthaks.com These conditions minimize the electrophilicity of the bromine and reduce the high reactivity of the activated ring, favoring the formation of ortho- and para-bromophenoxymethyl- nih.govnih.govdioxolane. wikipedia.org Lewis acid catalysts such as FeCl₃ or AlCl₃ can be used for less activated substrates but may be unnecessary for the electron-rich phenoxy ring. wikipedia.org

Nitro-Substitution: Nitration can be performed using dilute nitric acid (HNO₃) at low temperatures. byjus.com The use of harsh conditions, such as concentrated nitric acid or a mixture of nitric and sulfuric acids, often leads to polysubstitution and potential oxidation of the substrate. The reaction yields a mixture of ortho- and para-nitrophenoxymethyl- nih.govnih.govdioxolane, which can typically be separated by chromatography. Care must be taken as the acidic conditions required for nitration can potentially lead to the hydrolysis of the acid-sensitive dioxolane (acetal) ring.

ReactionReagentsTypical ConditionsProduct(s)
BrominationBr₂ in CCl₄Low temperature (e.g., 0 °C)Mixture of o-bromo and p-bromo derivatives
NitrationDilute HNO₃Low temperature (e.g., 298 K)Mixture of o-nitro and p-nitro derivatives

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the phenyl ring. wikipedia.org The reaction involves an alkyl halide (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). mt.com The phenoxy group directs the incoming alkyl group to the ortho and para positions. However, this reaction has limitations, including the possibility of carbocation rearrangements and polyalkylation, as the newly introduced alkyl group further activates the ring. organic-chemistry.orglibretexts.org

Arylation: A more modern and controlled method for introducing aryl groups is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This two-step strategy first requires halogenation of the phenoxymethyl- nih.govnih.govdioxolane as described in section 2.3.1 to create an aryl halide. This aryl bromide or iodide can then be coupled with an arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). libretexts.org This method offers broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of biaryl derivatives. wwjmrd.com

ReactionStep 1Step 2Key Features
Friedel-Crafts Alkylation N/AArene + Alkyl Halide + Lewis Acid (AlCl₃)Direct C-H alkylation; risk of polyalkylation and rearrangements. libretexts.org
Suzuki-Miyaura Arylation Halogenation of the phenyl ring (e.g., bromination)Aryl Halide + Arylboronic Acid + Pd Catalyst + BaseForms a C-C bond; high functional group tolerance and regiochemical control. nih.gov

The introduction of nitrogen-containing heterocycles is a valuable strategy for modifying the properties of the core molecule. The Buchwald-Hartwig amination is a premier method for this transformation. wikipedia.org Similar to the Suzuki coupling, this palladium-catalyzed cross-coupling reaction requires an aryl halide precursor, which is formed by the halogenation of 2-phenoxymethyl- nih.govnih.govdioxolane.

The resulting aryl bromide or chloride is then reacted with an NH-containing heterocycle (such as pyrrole, indole, or carbazole) in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, RuPhos), and a strong base (e.g., NaOt-Bu). wikipedia.orgresearchgate.net The reaction forms a new carbon-nitrogen bond, linking the heterocyclic system directly to the phenyl ring of the phenoxymethyl moiety. This methodology is renowned for its exceptional scope, accommodating a wide range of amines and heterocycles with various electronic and steric properties. nih.gov

Isotopic Labeling Approaches for Tracer and Mechanistic Studies

Isotopic labeling is an indispensable tool for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. chem-station.com Both stable (e.g., ²H, ¹³C) and radioactive isotopes can be incorporated into the 2-phenoxymethyl- nih.govnih.govdioxolane structure.

Deuterium (B1214612) Labeling (²H): Deuterium can be introduced into the molecule through several methods. One common approach is catalytic hydrogen-deuterium (H-D) exchange, where the compound is treated with a deuterium source, typically deuterium oxide (D₂O), in the presence of a transition metal catalyst like palladium on carbon (Pd/C). nih.govnih.gov This method can effectively label the C-H bonds on the aromatic ring. Another strategy involves the synthesis of the molecule from deuterated starting materials, such as a deuterated phenol (B47542) or phenoxyacetic acid.

Carbon-13 Labeling (¹³C): The incorporation of ¹³C requires a synthetic approach starting from a labeled precursor. Due to the high cost of ¹³C-labeled materials, synthetic routes are designed to introduce the label as late as possible. acs.org For 2-phenoxymethyl- nih.govnih.govdioxolane, a practical strategy involves the synthesis of a key labeled intermediate, such as phenoxy[¹³C]acetic acid. This can be prepared via a Williamson ether synthesis between sodium phenolate (B1203915) and a ¹³C-labeled chloroacetic acid or bromoacetic acid. wikipedia.org The labeled phenoxyacetic acid can then be reduced and cyclized with a diol to form the final ¹³C-labeled dioxolane.

IsotopeLabeling MethodReagents/PrecursorsPosition of Label
Deuterium (²H) Catalytic H-D ExchangeD₂O, Pd/C catalystAromatic C-H positions
Deuterium (²H) Synthesis from Labeled PrecursorDeuterated PhenolAromatic C-D positions
Carbon-13 (¹³C) Synthesis from Labeled PrecursorSodium Phenolate + Cl¹³CH₂COOHMethylene (B1212753) carbon of the phenoxymethyl group
Carbon-13 (¹³C) Synthesis from Labeled PrecursorSodium Phenolate + ClCH₂¹³COOHCarbonyl (later acetal) carbon

Radiolabeling with Carbon-11 and Fluorine-18 for Positron Emission Tomography (PET) Precursors

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min) are two of the most commonly used radionuclides for labeling PET tracers due to their ideal decay characteristics. d-nb.infomdanderson.org The synthesis of PET radiotracers involves the incorporation of these isotopes into a bioactive molecule, a process that must be rapid and efficient due to the short half-lives of the radionuclides. mdpi.comresearchgate.net

For a molecule like 2-phenoxymethyl- d-nb.infonih.govdioxolane, radiolabeling would likely target either the phenoxy group or potentially the dioxolane ring, depending on the desired biological target and metabolic stability of the resulting tracer.

Carbon-11 Labeling:

¹¹C is typically produced as [¹¹C]CO₂ in a cyclotron and can be converted into a variety of reactive synthons, such as [¹¹C]CH₃I, [¹¹C]CO, or [¹¹C]HCN, for incorporation into the target molecule. mdanderson.org A common strategy for labeling a phenoxymethyl group would be O-methylation of a corresponding phenol precursor (2-(hydroxyphenyl)methyl- d-nb.infonih.govdioxolane) using [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a base.

Precursor Type¹¹C ReagentTypical Reaction ConditionsRadiochemical Yield (RCY)
Phenol[¹¹C]CH₃IBase (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, DMSO), Elevated TemperatureVariable, often moderate to high
Amine[¹¹C]COPalladium catalyst, iodoethylene, secondary amine precursor~5.4% (for [¹¹C]ibrutinib)

This table presents generalized data for ¹¹C-labeling reactions on relevant functional groups, not specifically on 2-phenoxymethyl- d-nb.infonih.govdioxolane.

Fluorine-18 Labeling:

Fluorine-18 is favored for its longer half-life, which allows for longer imaging studies and distribution to PET centers without an on-site cyclotron. mdpi.com The most common method for ¹⁸F-labeling is nucleophilic substitution using [¹⁸F]fluoride. For a phenoxymethyl-containing molecule, this would typically involve the displacement of a good leaving group (e.g., nitro, trimethylammonium, or tosylate) on the aromatic ring of a suitable precursor by [¹⁸F]F⁻. The synthesis of a fluoro-analogue of 2-phenoxymethyl- d-nb.infonih.govdioxolane would be a prerequisite for its use as a PET tracer.

Precursor¹⁸F-Labeling ReagentLeaving GroupReaction Conditions
Nitro-substituted aryl precursorK[¹⁸F]F/Kryptofix 2.2.2-NO₂High temperature, aprotic solvent (e.g., DMSO)
Trimethylammonium-substituted aryl precursorK[¹⁸F]F/Kryptofix 2.2.2-N(CH₃)₃⁺Moderate temperature, aprotic solvent

This table illustrates common strategies for ¹⁸F-labeling of aromatic systems, which would be applicable to precursors of a fluorinated 2-phenoxymethyl- d-nb.infonih.govdioxolane derivative.

Deuterium Labeling for Spectroscopic and Mechanistic Investigations

Deuterium (²H or D), a stable isotope of hydrogen, is a valuable tool in chemical research. Replacing hydrogen with deuterium in a molecule can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. This effect is a powerful method for elucidating reaction mechanisms. researchgate.netnih.gov Furthermore, deuterium labeling is extensively used in NMR spectroscopy to simplify complex spectra and in mass spectrometry to trace metabolic pathways. nih.gov

For 2-phenoxymethyl- d-nb.infonih.govdioxolane, deuterium could be incorporated at various positions to study the mechanism of its formation or its metabolic fate. For instance, studying the acid-catalyzed formation of the dioxolane from phenoxyacetaldehyde and ethylene glycol, one could use deuterated ethylene glycol (DO-CH₂-CH₂-OD) or a deuterated acid catalyst to probe the involvement of proton transfer steps in the reaction mechanism. masterorganicchemistry.comlibretexts.org

Deuterium labeling studies have been instrumental in understanding the mechanism of acetal formation, indicating that the process often involves reversible steps. researchgate.net For example, labeling studies with d₂-paraformaldehyde have shown deuterium incorporation in both the product and the starting material, suggesting a reversible reduction process in certain reactions. researchgate.net

Labeled PositionInvestigative PurposeExpected Outcome/Observation
Dioxolane ring C-H bondsStudy of metabolic stabilitySlower rate of enzymatic oxidation at the labeled site
Benzylic C-H bondMechanistic study of reactions involving this positionSignificant KIE if C-H bond cleavage is the rate-determining step
Aromatic ring C-H bondsSpectroscopic analysis (NMR)Simplification of ¹H NMR spectrum in the aromatic region

This table provides hypothetical applications of deuterium labeling for the study of 2-phenoxymethyl- d-nb.infonih.govdioxolane.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org The synthesis of dioxolanes, including 2-phenoxymethyl- d-nb.infonih.govdioxolane, can be made more environmentally benign through the development of novel catalysts and the use of sustainable reaction conditions.

Catalyst Development for Environmentally Benign Dioxolane Synthesis

The conventional synthesis of dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with a diol. organic-chemistry.org While effective, this often requires strong mineral acids which can be corrosive and difficult to separate from the reaction mixture. Green chemistry approaches focus on the use of solid acid catalysts that are easily recoverable and reusable. ymerdigital.com

Examples of such catalysts that have been successfully employed for the synthesis of various dioxolanes include:

Montmorillonite K10: A type of clay that has been used for the synthesis of 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols in good yields and short reaction times. nih.gov

Zeolites and Mesoporous Silicas: These materials possess well-defined pore structures and tunable acidity, making them effective catalysts for acetalization reactions. nih.gov

Ion-Exchange Resins: Resins such as Amberlyst-15 have been used for the solvent-free acetalization of bio-derived aldehydes, offering easy product separation and catalyst recycling. rsc.org

Photocatalysts: Eosin Y, an organic dye, has been used as a photocatalyst for the acetalization of aldehydes under visible light, representing a mild and green protocol. rsc.orgrsc.org

CatalystAldehyde SubstrateDiol SubstrateKey Advantages
Montmorillonite K10SalicylaldehydeVarious diolsGood yields, short reaction times, reusable catalyst. nih.gov
Amberlyst-15Bio-derived C4-8 aldehydes2,3-butanediol (B46004)Solvent-free, excellent carbon yields, easy product isolation. rsc.org
Eosin Yp-ChlorobenzaldehydeEthylene glycolPhotochemical, mild conditions, house-hold lamps as light source.
Oxorhenium(V) oxazoline (B21484) complexFurfuralGlycerolLow catalyst loading, solvent-free, applicable to biomass-derived substrates. nih.gov

This table showcases examples of environmentally benign catalysts used for the synthesis of various dioxolanes.

Solvent-Free Reactions and Renewable Feedstock Utilization

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. pnas.org Solvent-free, or neat, reactions are highly atom-economical and can lead to simplified workup procedures. scispace.com The synthesis of dioxolanes has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation or simply by grinding the reactants together with a solid catalyst. nih.govscispace.com

The utilization of renewable feedstocks is another cornerstone of sustainable chemistry. Many aldehydes and diols used in dioxolane synthesis can be derived from biomass. nih.gov For example, glycerol, a byproduct of biodiesel production, and furfural, derived from lignocellulosic biomass, are valuable renewable building blocks for the synthesis of dioxolanes. nih.govmdpi.com The resulting bio-derived dioxolanes are of interest as green solvents, fuel additives, and platform chemicals. d-nb.infoosti.gov The acetalization of bio-derived aldehydes with 2,3-butanediol (also obtainable from biomass) provides a simple, solvent-free method to produce substituted 1,3-dioxolanes that can be used as renewable diesel fuels. rsc.org

The combination of biocatalysis and chemocatalysis offers a powerful route to produce dioxolanes from simple, renewable starting materials. d-nb.infonih.gov For instance, a two-step enzymatic cascade can convert aliphatic aldehydes derived from biomass into chiral diols, which can then be catalytically converted to dioxolanes. d-nb.infonih.gov

Reactivity and Mechanistic Investigations of 2 Phenoxymethyl 1 2 Dioxolane Systems

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is characterized by its susceptibility to cleavage under various conditions, particularly in the presence of acid. This reactivity is central to its use as a protecting group for carbonyl compounds in organic synthesis.

Acid-Catalyzed Hydrolysis and Alcoholysis

The most prominent reaction of the 2-phenoxymethyl- mdpi.comdioxolane system is its acid-catalyzed hydrolysis. The 1,3-dioxolane ring is sensitive to acid and readily breaks down in aqueous acidic media. mdpi.commasterorganicchemistry.com The process is a classic example of acetal hydrolysis, which proceeds via a specific acid-catalyzed mechanism. beilstein-journals.org

In the presence of an alcohol instead of water (alcoholysis), a similar mechanism unfolds. The nucleophilic attack on the oxocarbenium ion is carried out by an alcohol molecule, resulting in the formation of an acyclic acetal of phenoxyacetaldehyde (B1585835) and ethylene (B1197577) glycol. The rate and efficiency of these reactions can be influenced by the solvent and the pKa of the acid catalyst. beilstein-journals.org

Table 1: Products of Acid-Catalyzed Cleavage of 2-Phenoxymethyl- mdpi.comdioxolane

Reaction TypeReagentMajor Products
HydrolysisH₃O⁺ (aq)Phenoxyacetaldehyde, Ethylene Glycol
AlcoholysisR-OH / H⁺Phenoxyacetaldehyde Acetal, Ethylene Glycol

Nucleophilic Ring-Opening by Various Nucleophiles

In contrast to their lability in acid, 1,3-dioxolanes are generally stable under neutral and basic conditions. Direct nucleophilic attack on the C2 carbon of the acetal is not a facile process due to the presence of two electron-donating oxygen atoms and the lack of a good leaving group.

However, ring-opening can be induced by strong nucleophiles, often in conjunction with a Lewis acid catalyst. Lewis acids can coordinate to one of the ring's oxygen atoms, activating the ring towards nucleophilic attack in a manner analogous to protonation. This strategy is employed to open the otherwise stable ring. For instance, the reaction of epoxides, a related class of cyclic ethers, with nucleophiles is often promoted by a catalyst to increase the susceptibility of the epoxide ring to nucleophilic attack. tubitak.gov.tr While less common for dioxolanes, powerful nucleophiles such as organometallic reagents (e.g., Grignard reagents) or hydrides could potentially force the ring open, though such reactions are not as prevalent as acid-catalyzed cleavage.

Reductive Cleavage Strategies

The 1,3-dioxolane ring can be cleaved reductively to yield hydroxy ethers. This transformation is typically achieved using a combination of a hydride reagent and a Lewis acid, such as lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃). lookchem.comcdnsciencepub.com This mixed reagent is more powerful than LiAlH₄ alone.

The mechanism is believed to proceed through the formation of an intermediate oxocarbenium ion, similar to the acid-hydrolysis pathway. lookchem.com The Lewis acid (AlCl₃) coordinates to one of the acetal oxygens, facilitating the cleavage of the C2-O bond. The resulting cation is then reduced by a hydride ion (H⁻) from the aluminohydride complex. For 2-phenoxymethyl- mdpi.comdioxolane, this cleavage results in the formation of a β-hydroxy ether. Research on various substituted dioxolanes has shown that electron-donating substituents on the C2 carbon, such as the phenoxymethyl (B101242) group, accelerate the rate of this reductive cleavage. cdnsciencepub.comresearchgate.net

Alternative reagents like diisobutylaluminum hydride (DIBAL-H) or a combination of a trialkylsilane (e.g., Et₃SiH) and a Lewis acid can also effect the regioselective reductive cleavage of cyclic acetals, often providing better control and selectivity. thieme-connect.deresearchgate.net These reactions typically yield a primary alcohol by attacking the less sterically hindered oxygen atom of the resulting ether. thieme-connect.de

Table 2: Products of Reductive Cleavage of 2-Phenoxymethyl- mdpi.comdioxolane

Reagent SystemMajor Product
LiAlH₄ / AlCl₃2-(Phenoxymethoxy)ethanol
DIBAL-H2-(Phenoxymethoxy)ethanol
Et₃SiH / Lewis AcidSilyl ether of 2-(Phenoxymethoxy)ethanol

Reactivity of the Phenoxymethyl Substituent

The phenoxymethyl group attached to the dioxolane ring also possesses distinct sites of reactivity, namely the aromatic phenyl ring and the methylene (B1212753) linker.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenoxymethyl substituent (-O-CH₂-dioxolane) acts as an activating group for electrophilic aromatic substitution (EAS). The ether oxygen atom, directly attached to the phenyl ring, is an electron-donating group through resonance. It can donate its lone pair of electrons into the aromatic system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles.

This electron donation preferentially increases the electron density at the ortho and para positions relative to the meta position. Consequently, the phenoxymethyl group is an ortho, para-director. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation will yield predominantly a mixture of 2-substituted and 4-substituted isomers. mdpi.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on 2-Phenoxymethyl- mdpi.comdioxolane

ReactionReagentsMajor Products (Substituent on Phenyl Ring)
NitrationHNO₃ / H₂SO₄ortho-nitro and para-nitro
BrominationBr₂ / FeBr₃ortho-bromo and para-bromo
SulfonationFuming H₂SO₄ortho-sulfonic acid and para-sulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃ortho-acyl and para-acyl

Nucleophilic Substitution Reactions at the Benzylic Position

It is important to clarify that the methylene group (-CH₂-) in the phenoxymethyl substituent (Ph-O-CH₂-) is not a true benzylic position. A benzylic carbon is directly bonded to a phenyl ring (Ph-CH₂-X). The methylene group in this compound is an α-carbon to an ether oxygen. Reactivity at this position differs significantly from that of a true benzylic carbon.

Direct nucleophilic substitution (Sₙ2) at this methylene carbon is challenging. Such a reaction would require the phenoxide ion (PhO⁻) to act as a leaving group. Phenoxide is a relatively poor leaving group (the pKa of its conjugate acid, phenol (B47542), is about 10), making this pathway unfavorable under standard nucleophilic substitution conditions.

Cleavage of such ethers typically requires harsh conditions or conversion of the hydroxyl group into a better leaving group. libretexts.org For example, cleavage of aryl ethers often involves strong acids like HBr or HI, which protonate the ether oxygen first. However, in the case of 2-phenoxymethyl- mdpi.comdioxolane, these acidic conditions would almost certainly lead to the much more facile cleavage of the dioxolane acetal ring first. While some sources note that phenoxymethyl groups can undergo nucleophilic substitution under certain basic conditions, this remains a less common reactive pathway for this specific substrate compared to reactions involving the dioxolane ring.

Intramolecular Rearrangements and Cyclization Pathways

Intramolecular rearrangements of 2-phenoxymethyl- mdpi.comacs.orgdioxolane can be initiated under specific conditions, often involving acid catalysis, leading to the formation of cyclic or rearranged products. While specific studies on the intramolecular cyclization of 2-phenoxymethyl- mdpi.comacs.orgdioxolane are not extensively documented, the behavior of analogous systems provides insight into potential pathways.

One common rearrangement for 1,3-dioxolane derivatives involves the cleavage of a C-O bond within the dioxolane ring, followed by the formation of a more stable carbocation or an intermediate that can undergo subsequent cyclization. For instance, in the presence of a Lewis acid, the oxygen atom of the phenoxy group can act as an internal nucleophile, potentially leading to the formation of bicyclic structures. The reaction mechanism typically involves the protonation or coordination of a Lewis acid to one of the dioxolane oxygen atoms, followed by ring opening to generate a stabilized oxocarbenium ion. Subsequent intramolecular attack by the phenoxy group can lead to cyclized products.

Furthermore, reactions involving radical cyclization are also plausible, particularly when initiated by radical precursors. For example, treatment of related β-iodo α,β-unsaturated ester or nitrile side chains with tributylstannane and a radical initiator can effect a 1,5-hydrogen atom transfer–radical cyclization sequence to yield spirocyclic ketones thieme-connect.de.

Intramolecular cyclization has also been observed in the reactions of N-terminal glutamine residues to form pyroglutamic acid, a process defined as QC activity google.com. While not directly involving 2-phenoxymethyl- mdpi.comacs.orgdioxolane, this highlights the general propensity for intramolecular cyclization in appropriately substituted molecules.

Polymerization Mechanisms and Kinetics

2-Phenoxymethyl- mdpi.comacs.orgdioxolane can serve as a monomer in polymerization reactions, primarily through ring-opening polymerization of the dioxolane moiety. The phenoxymethyl group influences the reactivity of the monomer and the properties of the resulting polymer.

While 2-phenoxymethyl- mdpi.comacs.orgdioxolane is a cyclic acetal, its structural analog, 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546), is a cyclic carbonate that can be synthesized from the corresponding epoxide and carbon dioxide acs.orgresearchgate.netmdpi.comwhiterose.ac.ukresearchgate.net. The polymerization of such cyclic carbonates is a significant area of research for producing biodegradable polymers. The reaction of 2,3-epoxypropyl phenyl ether with carbon dioxide in the presence of various salts as catalysts yields 4-(phenoxymethyl)-1,3-dioxolan-2-one researchgate.netresearchgate.net. This monomer can then undergo ring-opening polymerization.

The polymerization of cyclic carbonates can be initiated by a variety of catalysts, including organocatalysts, which are often favored for their mild reaction conditions researchgate.net. The resulting polymers contain carbonate linkages in their backbone, contributing to their potential biodegradability. The properties of the resulting polycarbonates, such as thermal stability and solubility, are influenced by the side groups present on the polymer chain researchgate.net.

The polymerization of 1,3-dioxolane and its derivatives typically proceeds via a cationic ring-opening mechanism researchgate.netrsc.org. The process is initiated by a cationic species, which attacks an oxygen atom of the dioxolane ring, leading to the formation of a tertiary oxonium ion. The ring then opens to form a propagating carbocationic species. This active chain end then attacks another monomer molecule, propagating the polymer chain.

The degradation of poly(1,3-dioxolane) can occur through depolymerization or hydrolysis, highlighting the reversibility of the polymerization process researchgate.net. The mechanism of degradation involves the cleavage of the acetal linkages in the polymer backbone researchgate.net.

In the context of copolymerization, cyclic acetals like 1,3-dioxolane can be used as comonomers to introduce facile degradability into other polymers researchgate.net. The copolymerization of 2,3-dihydrofuran (B140613) (DHF) with cyclic acetals has been explored, where the cyclic acetal is chosen to preferentially add to the growing DHF-derived carbocation while having a lower tendency for homo-propagation researchgate.net. This strategy allows for the creation of high-molecular-weight copolymers with tailored degradability researchgate.net.

The kinetics of such polymerizations can be complex and are influenced by factors such as monomer concentration, initiator type, and temperature rsc.org. Studies on the polymerization of related monomers have shown that the reaction rates can be determined and that the molecular weight distribution of the resulting polymers can be controlled under specific conditions rsc.org.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving 2-Phenoxymethyl-mdpi.comacs.orgdioxolane

The presence of multiple reactive sites in 2-phenoxymethyl- mdpi.comacs.orgdioxolane—the dioxolane ring and the phenoxy group—means that chemo-, regio-, and stereoselectivity are important considerations in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving both the dioxolane ring and the aromatic ring of the phenoxy group, the choice of reagents and reaction conditions can direct the transformation to a specific site. Acid-catalyzed reactions will likely favor reactions at the dioxolane ring, leading to ring-opening or rearrangement. In contrast, electrophilic aromatic substitution would target the phenyl ring.

Regioselectivity is concerned with the site of bond formation. In the ring-opening of the 1,3-dioxolane, the initial attack of the electrophile can occur at either of the two oxygen atoms. The subsequent nucleophilic attack that cleaves the ring will also exhibit regioselectivity, which is often influenced by steric and electronic factors of the substituents on the ring. For example, the synthesis of flavonoid derivatives from β-phenoxyl ynones has been shown to proceed with high regioselectivity thieme-connect.de. Similarly, the ketalization of glycerol (B35011) with ketones can be directed to selectively form the five-membered 1,3-dioxolane derivative over the six-membered dioxane derivative by using specific catalysts like phosphomolybdic acid nih.gov.

Stereoselectivity involves the preferential formation of one stereoisomer over another. The 2-position of the dioxolane ring in 2-phenoxymethyl- mdpi.comacs.orgdioxolane is a stereocenter if the substitution pattern allows. Reactions involving this center can proceed with stereocontrol. For example, the formation of substituted 1,3-dioxolanes through the oxidation of alkenes with hypervalent iodine can be highly stereoselective mdpi.comddugu.ac.in. The stereochemical outcome is often dictated by the formation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by a nucleophile mdpi.comddugu.ac.in. A reaction is considered stereoselective when one stereoisomer is formed or destroyed preferentially over all others chimia.ch.

The synthesis of biologically active molecules often relies on highly stereoselective reactions. For instance, the synthesis of juvenile hormone mimics based on a 1,3-dioxolane scaffold has shown that the biological activity is highly dependent on the stereochemistry of the molecule.

Structure Activity Relationship Sar and Structural Modification Studies of 2 Phenoxymethyl 1 2 Dioxolane Analogues

Conformational Analysis and Stereochemical Influence on Molecular Recognition

The three-dimensional arrangement of 2-phenoxymethyl- researchgate.netresearchgate.netdioxolane analogues is a critical determinant of their interaction with biological targets. The 1,3-dioxolane (B20135) ring typically adopts a non-planar, envelope conformation, which influences the spatial orientation of the phenoxymethyl (B101242) substituent. nih.gov The stereochemistry at the chiral centers of the dioxolane ring, particularly at positions 2 and 4, plays a significant role in molecular recognition and biological activity.

Studies on related chiral dioxolanes have demonstrated that different stereoisomers can exhibit markedly different potencies and efficacies. For instance, the absolute stereochemistry of certain bioactive dioxolane analogues has been shown to be crucial for their intended effect. mdpi.com The synthesis and conformational analysis of new derivatives often involve spectroscopic methods like NMR and computational modeling to determine the most stable conformers. arxiv.org This stereochemical understanding is vital, as the precise positioning of the phenoxymethyl group and the dioxolane's oxygen atoms in the target's binding site often dictates the strength and specificity of the interaction. The electronic parameters and conformation steered by the dioxolane oxygens are considered significant for the biological activity of these types of compounds. nih.gov

Impact of Substituents on Electronic and Steric Properties of the Phenoxymethyl Group

Research on fungicidal 1-(4-phenoxymethyl-2-phenyl- researchgate.netresearchgate.netdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives provides a clear example of SAR based on phenoxymethyl ring substitution. semanticscholar.orgresearchgate.net In a study evaluating activity against the rice blast fungus Magnaporthe oryzae, the introduction, position, and number of chlorine atoms on the phenoxy ring had a significant impact on antifungal efficacy. semanticscholar.org

For example, introducing a single chlorine atom at the 3-position of the phenyl ring enhanced antifungal activity compared to the unsubstituted analogue. semanticscholar.org The 2,3-dichloro-substituted analogue also showed enhanced activity, while other double-chlorine substitution patterns had varied effects. semanticscholar.org Interestingly, the analogue without any chlorine substituent (Gj) exhibited the most potent activity in the series, with an IC50 value comparable to the commercial fungicide propiconazole, highlighting the complex nature of these structure-activity relationships. semanticscholar.orgresearchgate.net The presence of fluorine atoms on the phenoxy group in similar structures is known to enhance lipophilicity, which may contribute to unique biological properties. smolecule.com These findings underscore that both the electronic nature (electron-withdrawing/donating) and the position of substituents are critical for optimizing biological interactions. semanticscholar.orgrsc.org

Compound IDSubstituent on Phenoxy Ring (Ring B)Inhibition of M. oryzae Growth at 100 µM (%)
Ga3-chloro80.3 ± 1.5
Gb2-chloro71.2 ± 3.0
Gc4-chloro75.8 ± 3.1
Gd2,3-dichloro80.4 ± 3.0
GjUnsubstituted94.0 ± 3.8

This table presents a selection of data from a study on antifungal 1,2,4-triazole (B32235) derivatives to illustrate the effect of substituents on the phenoxymethyl group. semanticscholar.org

Modulation of the 1,3-Dioxolane Ring System for Enhanced Molecular Interactions

The 1,3-dioxolane ring is not merely a passive scaffold; it is often considered an "activity-enhancing" moiety in medicinal chemistry. researchgate.netscilit.comresearchgate.net Its inclusion in a molecular framework can improve various biological activities, including antifungal, antibacterial, and antiviral properties. researchgate.netscilit.comnih.gov The two oxygen atoms within the ring are key to its function, as they can act as hydrogen bond acceptors, improving ligand-target interactions. researchgate.netscilit.comresearchgate.netresearchgate.net

Structural modifications of the 1,3-dioxolane ring itself, or its substituents at positions 2, 4, and 5, can lead to analogues with enhanced or novel biological activities. nih.gov For example, attaching different aryl, alkyl, or heterocyclic groups to the dioxolane ring results in compounds with a broad spectrum of biological effects. nih.gov In the development of ecdysteroid dioxolanes as multi-drug resistance (MDR) modulators, the formation of dioxolane rings by reacting vicinal diols with various aldehydes and ketones was a key synthetic strategy. mdpi.com Similarly, the design of α1-adrenoceptor antagonists has utilized the 1,3-dioxolane core, where modifications led to compounds with high potency and selectivity. acs.org These studies demonstrate that the 1,3-dioxolane ring system is a versatile and valuable component that can be modulated to optimize molecular interactions with biological targets.

Ligand-Target Interaction Profiling in Biological Systems

Hydrogen bonds are crucial for the specificity and stability of ligand-target complexes. uni-bayreuth.de For dioxolane-containing molecules, the two oxygen atoms in the heterocyclic ring are frequently implicated as key hydrogen bond acceptors. researchgate.netscilit.comresearchgate.net These oxygens can form hydrogen bonds with amino acid residues or structural water molecules in the active site of a protein, thereby anchoring the ligand in a favorable orientation. researchgate.netresearchgate.netresearchgate.netnih.gov The disruption of such water-mediated hydrogen bond networks has been shown to result in a substantial loss of favorable binding enthalpy. scispace.com The ability of the dioxolane moiety to participate in these networks is considered a primary reason for its activity-enhancing effect in many bioactive compounds. researchgate.netscilit.comresearchgate.net

Structure-Based Design Principles for Targeted Dioxolane Analogues

The development of targeted 2-phenoxymethyl- researchgate.netresearchgate.netdioxolane analogues increasingly relies on structure-based design principles. This approach utilizes high-resolution structural information of the target protein, often obtained from X-ray crystallography or homology modeling, to guide the design of potent and selective inhibitors. mdpi.com

Molecular docking simulations are a key tool in this process, allowing researchers to predict the binding poses of novel analogues and estimate their binding affinity. researchgate.netmdpi.com This in silico method helps in prioritizing compounds for synthesis and identifying key interactions that can be optimized. For example, docking studies on novel coumarin (B35378) derivatives as MAO-B inhibitors revealed crucial hydrogen bonds and hydrophobic interactions with active site residues, guiding further optimization. mdpi.com The design of novel PARP-1 inhibitors also utilized the dioxolane scaffold, where new derivatives were synthesized based on the structure of a known drug, Olaparib. bohrium.com By combining computational modeling with SAR data, researchers can iteratively modify the dioxolane core, the phenoxymethyl substituents, and the linker between them to improve interactions with the target, enhance selectivity, and optimize pharmacological properties. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 2 Phenoxymethyl 1 2 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2-Phenoxymethyl- Current time information in Lau, FJ.acs.orgdioxolane. longdom.org DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various reactivity descriptors.

For a molecule like 2-Phenoxymethyl- Current time information in Lau, FJ.acs.orgdioxolane, DFT would be employed to predict key geometric parameters such as bond lengths and angles. For instance, calculations on similar imidazole (B134444) derivatives with a phenoxymethyl (B101242) group have utilized the B3LYP functional with the 6-311G** basis set to optimize molecular structures. arabjchem.org Studies on other heterocyclic compounds have also used DFT to investigate molecular stability and bond strength through Natural Bond Orbital (NBO) analysis. researchgate.net

Reactivity predictions are often made by analyzing calculated electronic properties. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. For cyclic ethers, MEP maps can indicate the basicity of the ether oxygen atoms and their propensity to participate in reactions. dtic.mil

Table 1: Illustrative DFT-Calculated Electronic Properties for a Dioxolane Derivative (Note: This table presents typical data obtained for similar heterocyclic ethers and is for illustrative purposes.)

PropertyCalculated ValueSignificance for 2-Phenoxymethyl- Current time information in Lau, FJ.acs.orgdioxolane
Dipole Moment (Debye)2.1 DIndicates overall molecular polarity, influencing solubility and intermolecular interactions.
HOMO Energy (eV)-6.8 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV)1.2 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV)8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. numberanalytics.comwikipedia.org The energy, symmetry, and spatial distribution of these orbitals are key to understanding chemical reactivity. numberanalytics.com

For 2-Phenoxymethyl- Current time information in Lau, FJ.acs.orgdioxolane, FMO analysis can predict its behavior in various reactions. For example, in a potential acid-catalyzed hydrolysis, the HOMO would likely be localized on the oxygen atoms, indicating the site of initial protonation. ic.ac.ukepa.gov The interaction between the HOMO of a nucleophile and the LUMO of the protonated dioxolane would then determine the pathway for ring opening. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. numberanalytics.comuou.ac.in DFT calculations are commonly used to compute the energies and shapes of these frontier orbitals. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for exploring conformational landscapes and understanding the influence of the environment, such as a solvent.

Conformational Sampling and Torsional Profile Analysis

The 1,3-dioxolane (B20135) ring is known to be highly flexible, existing in various puckered conformations like the "envelope" and "half-chair" forms. acs.orgscispace.com MD simulations can effectively sample these different conformations, revealing their relative populations and the energy barriers for interconversion. rsc.org For 2-Phenoxymethyl- Current time information in Lau, FJ.acs.orgdioxolane, simulations would also explore the rotation around the C-O bonds connecting the phenoxymethyl side chain.

This analysis generates a torsional profile, which is a plot of potential energy as a function of one or more dihedral angles. This profile identifies the most stable conformers (energy minima) and the transition states between them. Such studies have been performed for similar acetals and ethers to understand how conformation influences their properties. acs.orgnih.gov

Table 3: Illustrative Torsional Profile Data for the Phenoxymethyl Linkage (Note: This table is a hypothetical representation of data from an MD simulation.)

Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Conformation
3.5Eclipsed (Transition State)
60°0.8Gauche
120°3.2Eclipsed (Transition State)
180°0.0Anti (Global Minimum)

Solvent Effects and Solvation Thermodynamics

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model the interactions between the solute (2-Phenoxymethyl- Current time information in Lau, FJ.acs.orgdioxolane) and surrounding solvent molecules (e.g., water, ethanol). These simulations are used to calculate key thermodynamic properties of solvation, such as the free energy, enthalpy, and entropy of solvation. acs.org

Studies on cyclic ethers have shown that their solvation is influenced by factors like hydrogen bonding and the hydrophobic nature of their hydrocarbon portions. researchgate.netnih.gov For 2-Phenoxymethyl- Current time information in Lau, FJ.acs.orgdioxolane, simulations could quantify how water molecules arrange around the ether oxygens and the phenyl ring, providing insight into its solubility and how the solvent might mediate its reactivity. The free energy of solvation, for instance, is a critical parameter for predicting how the molecule partitions between different phases. researchgate.net

Table 4: Example Solvation Thermodynamic Data for an Ether in Water (Note: Data is illustrative, based on findings for similar ether compounds. acs.org)

Thermodynamic QuantityValue (kcal/mol)Interpretation
Free Energy of Solvation (ΔG_solv)-4.2Favorable solvation, indicating good solubility in water.
Enthalpy of Solvation (ΔH_solv)-11.5Strong, favorable energetic interactions (e.g., hydrogen bonds) with water.
Entropy of Solvation (-TΔS_solv)7.3Unfavorable entropy, indicating ordering of water molecules around the solute.

Molecular Docking and Ligand-Binding Predictions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-phenoxymethyl- semanticscholar.orgmdpi.comdioxolane derivatives, docking studies are instrumental in understanding their interaction with biological targets, such as enzymes and receptors. These studies can elucidate key binding modes and the specific amino acid residues involved in the interaction, which is crucial for predicting binding affinity. For instance, docking studies on related imidazole-dioxolane compounds have revealed interactions with the active site of proteins, highlighting the importance of specific structural features for potent biological activity. mdpi.com

Computational strategies involving molecular docking have been employed to understand the interaction of dioxolane-based ligands with receptors like the 5-HT1A receptor. nih.gov Such studies can help in rationalizing the structure-activity relationships observed in a series of compounds and guide the design of new molecules with improved potency and selectivity. The insights gained from the docking of 2-phenoxymethyl- semanticscholar.orgmdpi.comdioxolane and its analogues into the active sites of various targets can be a critical step in the drug discovery pipeline. nih.govnih.gov

Virtual screening (VS) has emerged as a powerful and cost-effective technique in the quest for new drug candidates. jddtonline.info It involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the discovery of novel ligands based on the 2-phenoxymethyl- semanticscholar.orgmdpi.comdioxolane scaffold, both structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) can be employed. nih.gov

In SBVS, the three-dimensional structure of the target protein is used to dock a library of compounds, and the best binders are selected based on their predicted binding energies and modes. nih.gov This approach is particularly useful when the crystal structure of the target is known. Conversely, LBVS is utilized when the structure of the target is unknown and relies on the knowledge of existing active ligands. nih.govnih.gov A pharmacophore model can be generated based on the common structural features of known active molecules, which is then used to screen for new compounds with similar properties. semanticscholar.orgnih.gov The identification of a novel human rhinovirus 3C protease inhibitor was achieved through such a virtual screening approach, demonstrating the power of this methodology. researchgate.net

A hierarchical virtual screening approach, combining different computational filters, can enhance the efficiency of identifying promising hit compounds from large databases. frontiersin.org This multi-step process often starts with ligand-based methods to quickly filter large libraries, followed by more computationally intensive structure-based docking and scoring. frontiersin.org

Ligand-based drug design (LBDD) is a crucial strategy in drug discovery, particularly when the three-dimensional structure of the biological target is not available. nih.govsygnaturediscovery.com This approach leverages the information from a set of known ligands that bind to the target of interest to develop a model that predicts the activity of new, untested compounds. nih.gov Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govsygnaturediscovery.com

Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. These models serve as 3D queries to search for new molecules in compound databases. semanticscholar.org For derivatives of 2-phenoxymethyl- semanticscholar.orgmdpi.comdioxolane, a pharmacophore model could be developed based on a set of active analogues, which would aid in the design of new compounds with potentially improved activity.

Another LBDD technique is molecular similarity searching, where a known active compound is used as a template to find other compounds with similar structural or physicochemical properties, based on the principle that similar molecules are likely to have similar biological activities. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov QSAR models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the structural features that are important for their biological effects. nih.gov

QSAR studies have been successfully applied to various classes of compounds, including those with a dioxolane core, to guide the synthesis of more potent derivatives. For instance, 2D and 3D QSAR studies on imidazole-dioxolane compounds have provided insights into the structural requirements for their activity as heme oxygenase inhibitors. crpsonline.comcrpsonline.com

The development of a predictive QSAR model is a systematic process that involves several key steps. biointerfaceresearch.com First, a dataset of compounds with known biological activities is compiled. The chemical structures of these compounds are then represented by a set of numerical values known as molecular descriptors. researchgate.netwiley.com Statistical methods are then used to build a mathematical equation that correlates the descriptors with the biological activity. fip.org

The predictive power of a QSAR model is assessed through rigorous validation procedures, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. biointerfaceresearch.comu-strasbg.fr A well-validated QSAR model can then be used to predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov The application of QSAR modeling has been shown to be effective in predicting the biological activity of diverse sets of nanomaterials. rsc.org

Table 1: Key Statistical Parameters in QSAR Model Development

ParameterDescriptionTypical Good Value
n Number of compounds in the datasetAs large as possible
R² (r²) Coefficient of determination; indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). nih.gov> 0.6
Q² (q²) Cross-validated correlation coefficient; a measure of the predictive ability of the model for the training set. nih.gov> 0.5
F-statistic A statistical test that compares the combined explanatory power of the descriptors in the model to the unexplained variance. nih.govHigh value indicates statistical significance
Standard Error (s) A measure of the accuracy of the predictions made by the model. nih.govLow value

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the numerical representation of the chemical information of the molecules. nih.gov Descriptors can be broadly classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Constitutional descriptors reflect the molecular composition of a compound, such as molecular weight and atom counts.

Topological descriptors describe the connectivity of atoms in a molecule.

Geometrical (3D) descriptors are derived from the three-dimensional coordinates of the atoms and can include information about the molecule's size and shape.

Quantum-chemical descriptors are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO) and partial charges. researchgate.net

Once the descriptors are calculated, statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used linear regression techniques. biointerfaceresearch.comcrpsonline.com Non-linear methods such as k-Nearest Neighbors (kNN) and machine learning algorithms are also increasingly being used to capture more complex structure-activity relationships. crpsonline.comcrpsonline.com The statistical significance and predictive power of the resulting model are then carefully evaluated. fip.org

Table 2: Common Molecular Descriptors in QSAR

Descriptor TypeExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of N atoms (nN) nih.govMolecular formula and composition
Topological Wiener index, Kier & Hall indicesAtomic connectivity and branching
Geometrical (3D) Molecular surface area, Molecular volumeSize and shape of the molecule
Quantum-Chemical HOMO/LUMO energies, Dipole momentElectronic properties and reactivity
Physicochemical LogP, Molar Refractivity (MR) researchgate.netLipophilicity and polarizability

Applications As Key Intermediates in Advanced Organic Synthesis

Precursors for Bioactive Molecules

The inherent reactivity and structural motifs of 2-phenoxymethyl- ptfarm.pldioxolane make it a sought-after starting material for the synthesis of molecules with pronounced biological activity. researchgate.net Its utility spans the creation of novel antifungal agents, antiviral compounds, and other therapeutic candidates.

Synthesis of Novel Azole Derivatives (e.g., Imidazoles, Triazoles)

The synthesis of azole derivatives, a class of compounds renowned for their antifungal properties, frequently employs intermediates derived from 2-phenoxymethyl- ptfarm.pldioxolane. ptfarm.plnih.govnih.gov The dioxolane ring is a common structural feature in many potent azole-based antifungal drugs. ptfarm.pl

For instance, in the multi-step synthesis of a new ketoconazole (B1673606) analogue, a key intermediate is a 1,3-dioxolane (B20135) derivative. ptfarm.pl The process involves the reaction of a substituted 1,3-dioxolane with imidazole (B134444) to yield the final imidazole derivative. ptfarm.plgoogle.comprepchem.com This highlights the crucial role of the dioxolane scaffold in constructing the core of these bioactive molecules.

Similarly, novel 1,2,4-triazole (B32235) derivatives have been synthesized with the 2-phenoxymethyl- ptfarm.pldioxolane backbone. nih.govicm.edu.plmdpi.com These compounds have shown significant potential as inhibitors of brassinosteroid biosynthesis and as antifungal agents against pathogens like Magnaporthe oryzae, the causative agent of rice blast disease. nih.govicm.edu.plresearchgate.net The synthetic strategy often involves the reaction of a suitably functionalized 2-phenoxymethyl- ptfarm.pldioxolane with 1,2,4-triazole. icm.edu.plgoogle.com

The following table summarizes the synthesis of some azole derivatives using 2-phenoxymethyl- ptfarm.pldioxolane intermediates:

Azole DerivativeStarting MaterialsKey ReactionReference
Imidazole analogue of ketoconazole2-(4-bromophenyl)-2-bromomethyl-4-[4-(adamant-1-yl)phenoxymethyl]-1,3-dioxolane, ImidazoleNucleophilic substitution ptfarm.pl
1-[4-(2-allyloxyphenoxymethyl)-2-(4-chlorophenyl)- ptfarm.pldioxolan-2-ylmethyl]-1H- ptfarm.plnih.govgoogle.comtriazoleSubstituted 2-phenoxymethyl- ptfarm.pldioxolane, 1,2,4-triazoleNot specified nih.gov
1-(4-phenoxymethyl-2-phenyl- ptfarm.pldioxolan-2-ylmethyl)-1H-1,2,4-triazoleSubstituted 2-phenoxymethyl- ptfarm.pldioxolane, 1,2,4-triazoleReaction with triazole in DMF icm.edu.pl

Role in the Synthesis of Nucleoside Analogues

The 1,3-dioxolane ring is a critical component in the synthesis of various nucleoside analogues, which are pivotal in the development of antiviral therapies. nih.govbeilstein-journals.org The replacement of the ribose sugar moiety with a dioxolane ring has led to the discovery of potent anti-HIV and anti-HBV agents. nih.govbeilstein-journals.org

Specifically, novel L- and D-configuration dioxolane 5-azacytosine (B16484) and 6-azathymine (B184732) nucleosides have been synthesized and evaluated for their biological activity. nih.gov For example, (-)-(2S,4S)-1-[2-(Hydroxymethyl)-1,3-dioxolan-4-yl]-5-azacytosine has demonstrated significant activity against the Hepatitis B virus (HBV). nih.gov Furthermore, the design and synthesis of novel 1',3'-dioxolane 5'-deoxyphosphonic acid purine (B94841) analogues have yielded compounds with potent anti-HIV-1 activity. nih.gov

The synthesis of these nucleoside analogues often involves the coupling of a chiral 1,3-dioxolane intermediate with a purine or pyrimidine (B1678525) base. The stereochemistry of the dioxolane ring is crucial for the biological activity of the final compound. google.com

Intermediates for Thiazole (B1198619) and Oxadiazole Scaffold Construction

The versatility of 2-phenoxymethyl- ptfarm.pldioxolane extends to its use as an intermediate in the construction of other important heterocyclic scaffolds, such as thiazoles and oxadiazoles (B1248032). These ring systems are present in a wide range of biologically active compounds. niscpr.res.innih.govnih.gov

While direct synthesis of thiazoles and oxadiazoles from 2-phenoxymethyl- ptfarm.pldioxolane is not extensively documented in the provided results, the general synthetic utility of dioxolane derivatives suggests their potential as precursors. For example, the synthesis of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles involves the use of related phenoxy methyl intermediates, indicating a plausible pathway where a 2-phenoxymethyl- ptfarm.pldioxolane derivative could be modified to generate a suitable precursor for thiazole ring formation. niscpr.res.in

Similarly, 1,3,4-oxadiazoles are a significant class of heterocyclic compounds with diverse biological activities. nih.govnih.gov The synthesis of these scaffolds often involves the cyclization of suitable precursors. A functionalized 2-phenoxymethyl- ptfarm.pldioxolane could potentially be elaborated into a key intermediate for the construction of the oxadiazole ring.

Building Blocks for Complex Alkaloids and Natural Product Mimics

The structural complexity and inherent chirality of many natural products and alkaloids present significant synthetic challenges. acs.org 2-Phenoxymethyl- ptfarm.pldioxolane and its derivatives can serve as valuable building blocks in the synthesis of these intricate molecules and their mimics. acs.orgmdpi.com

The dioxolane moiety can act as a protected diol, allowing for selective transformations at other parts of the molecule. This strategy is crucial in multi-step syntheses of complex targets. Natural products often contain stereochemically rich domains, and the use of chiral dioxolane intermediates can help establish the desired stereochemistry in the final product.

While specific examples of the direct use of 2-phenoxymethyl- ptfarm.pldioxolane in the total synthesis of complex alkaloids are not detailed in the provided search results, the principles of natural product synthesis often rely on the use of versatile and stereochemically defined building blocks, a role that this compound and its derivatives are well-suited to fill. acs.org

Chiral Synthons in Asymmetric Total Synthesis

The presence of a chiral center at the 2-position of the dioxolane ring in many of its derivatives makes 2-phenoxymethyl- ptfarm.pldioxolane a valuable chiral synthon in asymmetric total synthesis. nih.govnih.gov This allows for the construction of enantiomerically pure or enriched target molecules, which is often critical for their biological activity.

Development of Enantiomerically Pure Intermediates

The development of methods to produce enantiomerically pure intermediates is a cornerstone of modern organic synthesis. nih.gov In the context of 2-phenoxymethyl- ptfarm.pldioxolane derivatives, several strategies are employed to achieve high levels of enantiopurity.

One common approach involves the use of chiral starting materials. For example, the synthesis of enantiomerically pure dioxolane-containing antifungal agents often starts from optically pure glyceryl tosylates. researchgate.net Another strategy is the use of chiral catalysts in reactions involving the dioxolane ring, which can induce asymmetry and lead to the formation of a single enantiomer. nih.gov

Furthermore, resolution techniques can be employed to separate racemic mixtures of dioxolane derivatives. This can involve classical resolution via the formation of diastereomeric salts or enzymatic resolution methods. beilstein-journals.org The ability to access enantiomerically pure 2-phenoxymethyl- ptfarm.pldioxolane intermediates is crucial for the synthesis of stereochemically defined drugs and other bioactive molecules. researchgate.nettubitak.gov.tr The following table shows research findings on the synthesis of enantiomerically pure intermediates.

Research FocusKey FindingsReference
Asymmetric synthesis of 1,3-dioxolanesA novel asymmetric formal [3 + 2] cycloaddition reaction using cinchona-alkaloid-thiourea-based bifunctional organocatalysts was developed. nih.gov
Synthesis of chiral 1,2-diols and 1,3-diolsA modular approach for the catalytic stereoselective synthesis of chiral diols was established, highlighting the importance of chiral building blocks. nih.gov
Total synthesis of epiplakinic acid FAn asymmetric peroxidation of vinylcyclopropanes was used to construct chiral 1,2-dioxolanes, demonstrating a method for creating enantiomerically enriched five-membered rings. rsc.org

Application in the Synthesis of Optically Active Pharmaceuticals

The 2-phenoxymethyl- kiche.or.kracs.orgdioxolane framework is a valuable structural motif in the asymmetric synthesis of complex, optically active pharmaceutical compounds. Its rigid five-membered ring allows for precise control over stereochemistry, making it an important chiral building block. Dioxolane derivatives, including those with phenoxymethyl (B101242) substituents, serve as key intermediates in constructing the core structures of various therapeutic agents, particularly in the antifungal and antiviral fields. researchgate.net

The synthesis of advanced antifungal agents, such as itraconazole (B105839) and its analogues, leverages the stereochemical purity of dioxolane intermediates. researchgate.net For instance, the preparation of novel brassinosteroid biosynthesis inhibitors involves the creation of four distinct stereoisomers of a 1,2,4-triazole derivative, where the core structure is 1-[[2-(2,4-dichlorophenyl)-4-(2-(2-propenyloxy)phenoxymethyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole. researchgate.netresearchgate.net The synthesis relies on the acid-assisted ketalization of a ketone with an optically pure glyceryl tosylate, creating the substituted dioxolane ring with a new chiral center. researchgate.net This method highlights how the dioxolane unit serves as a scaffold to orient substituents in a specific three-dimensional arrangement, which is crucial for biological activity.

Furthermore, derivatives of 2-phenoxymethyl- kiche.or.kracs.orgdioxolane have been identified as intermediates or impurities in the synthesis of other pharmaceuticals. An example is 2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane, which is related to the synthesis of Silodosin, a drug used to treat benign prostatic hyperplasia. pharmaffiliates.com The presence and synthesis of such chiral dioxolane-containing molecules are of significant interest for developing and refining the production of enantiomerically pure drugs. nih.govtubitak.gov.tr The development of efficient synthetic routes to access optically pure dioxolane nucleosides, such as l-BHDU, a potent inhibitor of the varicella-zoster virus, further underscores the importance of this chemical class in medicinal chemistry. nih.gov

Below is a table summarizing examples of pharmaceutical agents and intermediates incorporating the phenoxymethyl- kiche.or.kracs.orgdioxolane scaffold.

Pharmaceutical/IntermediateTherapeutic Area/UseRole of Dioxolane Moiety
(2R,4S,2′S,3′R)-hydroxyitraconazoleAntifungalA key chiral building block for constructing the complex multi-stereocenter molecule. researchgate.net
1-[[2-(2,4-dichlorophenyl)-4-(2-(2-propenyloxy)phenoxymethyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazoleBrassinosteroid Biosynthesis Inhibitor (Antifungal)Forms the central stereochemically defined scaffold of the molecule. researchgate.net
l-BHDU (β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil))Antiviral (Varicella-Zoster Virus)The dioxolane ring is a core component of this nucleoside analogue. nih.gov
2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolaneIntermediate related to SilodosinA chiral intermediate used in the synthesis of related pharmaceutical compounds. pharmaffiliates.com

Contributions to Advanced Materials Science

Precursors for Biodegradable Polymers

The 1,3-dioxolane ring, particularly when functionalized, is a significant monomer for producing biodegradable polymers. The ring-opening polymerization (ROP) of dioxolane derivatives allows for the introduction of ester or carbonate linkages into the polymer backbone, which can be susceptible to hydrolysis, rendering the resulting materials degradable.

Specifically, the cyclic carbonate version of the target molecule, 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546) , can undergo ROP to form polycarbonates. kiche.or.kr The copolymerization of this cyclic carbonate, derived from phenyl glycidyl (B131873) ether and CO2, with other epoxides can yield alternating copolymers with pendant phenyl functionality. kiche.or.kr These polycarbonates are of interest as their carbonate groups provide points for hydrolytic degradation.

While direct polymerization of 2-phenoxymethyl- kiche.or.kracs.orgdioxolane is less common, the polymerization of structurally related cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, demonstrates the potential of the five-membered ring in creating degradable polyesters. researchgate.net This process involves a free-radical ring-opening that quantitatively incorporates ester groups into the polymer backbone. researchgate.net Such polymers are considered degradable analogues of traditional vinyl polymers like polystyrene. researchgate.net The incorporation of these ester linkages facilitates environmental hydrolysis, breaking the polymer into smaller, biodegradable oligomers. researchgate.net

Monomers for Thermosetting Materials and Resins

The 2-phenoxymethyl- kiche.or.kracs.orgdioxolane structure, especially in its cyclic carbonate form (4-(phenoxymethyl)-1,3-dioxolan-2-one), serves as a valuable component in the formulation of thermosetting materials like epoxy resins. google.com These dioxolane derivatives can function as reactive diluents, which are used to reduce the viscosity of epoxy resin formulations for easier processing while also participating in the curing reaction. wikipedia.org

During the curing process, typically with amine hardeners, the cyclic carbonate group can react and become incorporated into the cross-linked polymer network. google.com This not only modifies the final properties of the thermoset but can also enhance features such as flexibility and toughness. researchgate.net The reaction of the cyclic carbonate with hardeners introduces additional functional groups, like hydroxyurethanes, into the resin matrix. The use of 4-(phenoxymethyl)-1,3-dioxolan-2-one and related compounds in epoxy compositions has been explored to create advanced materials with tailored properties. google.com The ability to synthesize these cyclic carbonates from their corresponding epoxides (e.g., phenyl glycidyl ether) and CO2 adds a sustainable dimension to their use in resin production. rug.nlwhiterose.ac.uk

Role in Sustainable Chemistry and Carbon Dioxide Utilization

CO2 Fixation for Cyclic Carbonate Production

A significant application of the 2-phenoxymethyl- kiche.or.kracs.orgdioxolane structure in sustainable chemistry is its synthesis via the chemical fixation of carbon dioxide. The reaction of 2-(phenoxymethyl)oxirane (also known as phenyl glycidyl ether) with CO2 yields 4-(phenoxymethyl)-1,3-dioxolan-2-one , a cyclic carbonate. researchgate.netresearchgate.net This cycloaddition reaction is an atom-economical process that converts a greenhouse gas into a valuable chemical product. acs.org

The reaction is typically performed under mild conditions, often at atmospheric or slightly elevated CO2 pressure, and is facilitated by a variety of catalysts. researchgate.netresearchgate.net Research has shown that halide salts, particularly those of quaternary ammonium (B1175870) compounds like tetrabutylammonium (B224687) bromide (TBAB), are effective catalysts. researchgate.netresearchgate.net The catalytic activity of halide anions generally follows the order of their nucleophilicity: chloride > bromide > iodide. researchgate.net Other successful catalytic systems include:

Ionic Liquids : Imidazolium-based ionic liquids show good catalytic activity for the reaction. kiche.or.kr

Metal-Organic Frameworks (MOFs) : Zinc-functionalized MOFs have demonstrated high efficiency in converting various epoxides, including phenyl glycidyl ether, into cyclic carbonates under solvent-free conditions and atmospheric CO2 pressure. researchgate.net

Alkali Halide–Glycol Complexes : These sustainable catalysts have been studied to understand their mechanism and improve efficiency for CO2 cycloaddition. acs.org

The table below details various catalytic systems used for this transformation.

Catalyst SystemCO2 PressureTemperatureTime (h)Yield (%)Source(s)
Sulfonated Porous Polymer / TBAB1 bar50°C1093-99 researchgate.net
ZnII-functionalized Covalent Organic Framework1 atmAmbient-69-99 researchgate.net
1-Butyl-3-methyl imidazolium (B1220033) chlorideHigh40-120°C-High kiche.or.kr
PPh4Br1 atm (CO2)--- rug.nl
Halide Salts (e.g., LiBr)1 atm100°C-High researchgate.net

Valorization of Carbon Dioxide into Value-Added Chemicals

The synthesis of 4-(phenoxymethyl)-1,3-dioxolan-2-one from CO2 is the first step in a broader strategy of carbon dioxide valorization—the process of converting CO2 into more valuable products. d-nb.infomdpi.commdpi.com The resulting cyclic carbonate is not just an end product but a versatile chemical intermediate that can be transformed into other useful substances. mdpi.com

One key transformation is the hydrolysis or alcoholysis of 4-(phenoxymethyl)-1,3-dioxolan-2-one to produce 3-phenoxypropane-1,2-diol . mdpi.com This reaction can be catalyzed efficiently by systems like zinc/imidazole catalysts immobilized on a polystyrene resin, yielding the diol in refluxing methanol. mdpi.com This diol is a valuable building block in its own right for various chemical syntheses.

Furthermore, the cyclic carbonate can serve as a monomer for producing polycarbonates, as mentioned in section 6.3.1, or react with amines to form poly(hydroxyurethane)s. kiche.or.kr These polymers are of great interest for creating advanced materials. By using CO2 as a C1 feedstock to produce the cyclic carbonate intermediate, these subsequent materials can be considered CO2-derived products, demonstrating a complete pathway for the valorization of carbon dioxide into value-added chemicals and materials. d-nb.info

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Phenoxymethyl 1 2 Dioxolane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Phenoxymethyl- nih.govdioxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts for 2-Phenoxymethyl- nih.govdioxolane in a deuterated solvent like CDCl₃ are based on the analysis of similar structures, such as 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546) and 2-phenyl-1,3-dioxolane. nih.govdoi.orgresearchgate.net

Aromatic Protons (H-Ar): The five protons of the phenyl ring are expected to appear in the range of δ 6.8-7.4 ppm. The protons ortho to the oxygen (H-2'/H-6') would typically be shielded compared to the meta (H-3'/H-5') and para (H-4') protons.

Acetal (B89532) Proton (H-2): The single proton at the C-2 position of the dioxolane ring, being an acetal proton, is expected to resonate as a triplet around δ 5.3-5.5 ppm.

Methylene (B1212753) Bridge Protons (-O-CH₂-): The two protons of the methylene group linking the phenoxy group and the dioxolane ring would appear as a doublet, coupled to the H-2 proton, in the range of δ 3.9-4.2 ppm.

Dioxolane Ring Protons (H-4/H-5): The four protons on the ethylene (B1197577) glycol backbone of the dioxolane ring are expected to appear as a multiplet around δ 3.8-4.1 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H-Ar (ortho, meta, para)6.8 - 7.4Multiplet (m)
H-2 (acetal)5.3 - 5.5Triplet (t)
-O-CH₂- (bridge)3.9 - 4.2Doublet (d)
H-4, H-5 (dioxolane)3.8 - 4.1Multiplet (m)

Table 1: Predicted ¹H NMR Data for 2-Phenoxymethyl- nih.govdioxolane.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For 2-Phenoxymethyl- nih.govdioxolane, the predicted shifts are:

Aromatic Carbons: The carbon attached to the ether oxygen (C-1') is expected around δ 158 ppm, while other aromatic carbons would appear between δ 114-130 ppm. nih.gov

Acetal Carbon (C-2): The acetal carbon is typically found significantly downfield, estimated in the range of δ 101-104 ppm. nih.gov

Methylene Bridge Carbon (-O-CH₂-): This carbon is expected in the region of δ 68-72 ppm.

Dioxolane Ring Carbons (C-4/C-5): These carbons are anticipated to have a chemical shift of approximately δ 65 ppm. nih.gov

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (Ar-O)~158
C-2'/C-6', C-3'/C-5', C-4'114 - 130
C-2 (acetal)101 - 104
-O-CH₂- (bridge)68 - 72
C-4, C-5 (dioxolane)~65

Table 2: Predicted ¹³C NMR Data for 2-Phenoxymethyl- nih.govdioxolane.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships. Key expected correlations include the coupling between the acetal proton (H-2) and the methylene bridge protons, as well as couplings among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing the molecular structure together. Expected correlations would be seen from the methylene bridge protons to the acetal carbon (C-2) and the aromatic carbon (C-1'), and from the acetal proton (H-2) to the dioxolane carbons (C-4/C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For stereochemical analysis of substituted dioxolanes, NOESY can be used to determine the relative configuration, for instance, by observing correlations between protons on the dioxolane ring and substituents. acs.org

While 2-Phenoxymethyl- nih.govdioxolane is achiral, many derivatives, particularly those synthesized from chiral precursors like glycerol (B35011), possess stereocenters (commonly at the C-4 position). For these chiral analogues, determining the enantiomeric excess (e.e.) is critical.

Chiral NMR spectroscopy is a powerful method for this purpose. It involves using a chiral resolving agent, which can be a chiral lanthanide shift reagent or a chiral solvating agent, to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. For example, the chiral lanthanide shift reagent tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), or Eu(hfc)₃, has been successfully used to create notable lanthanide-induced shifts in the ¹H NMR spectra of dioxolane-containing lipids, allowing for the spectroscopic discrimination of epimers and the determination of absolute configuration by comparison with model compounds. nih.gov The differential complexation of the enantiomers with the chiral agent leads to separate signals, and the integration of these signals allows for the direct calculation of the enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For 2-Phenoxymethyl- nih.govdioxolane, with the molecular formula C₁₀H₁₂O₃, the calculated exact mass is 180.07864 Da. rdchemicals.com Experimental measurement of a mass very close to this value would confirm the elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. The fragmentation pattern for 2-Phenoxymethyl- nih.govdioxolane can be predicted based on the known behavior of acetals and ethers.

The molecular ion peak [M]⁺ at m/z = 180 would be observed. A prominent fragmentation pathway for 2-substituted-1,3-dioxolanes involves the loss of a substituent from the C-2 position. nih.gov A key fragmentation for this molecule would be the cleavage of the C-O bond of the ether linkage or the C-C bond between the methylene bridge and the dioxolane ring.

m/z Predicted Fragment Ion Fragment Structure/Description
180[C₁₀H₁₂O₃]⁺Molecular Ion [M]⁺
179[C₁₀H₁₁O₃]⁺[M-H]⁺, loss of a hydrogen radical
107[C₇H₇O]⁺[phenoxy-CH₂]⁺ cation
94[C₆H₆O]⁺[phenol]⁺ radical cation
87[C₄H₇O₂]⁺Dioxolane ring fragment, [M - C₆H₅O]⁺
77[C₆H₅]⁺Phenyl cation
73[C₃H₅O₂]⁺[dioxolanyl]⁺ cation

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 2-Phenoxymethyl- nih.govdioxolane.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. drugbank.com

For 2-Phenoxymethyl- nih.govdioxolane, the key expected vibrational bands are:

Aromatic C-H Stretch: A sharp band or bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the CH₂ groups.

Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Ether & Acetal): Strong, characteristic bands in the fingerprint region, typically between 1050-1250 cm⁻¹. The acetal system is known to produce a series of strong absorptions in this region, which are often diagnostic for the 1,3-dioxolane (B20135) ring. scispace.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H StretchAromatic3030 - 3100
C-H StretchAliphatic (CH₂)2850 - 2960
C=C StretchAromatic Ring1450 - 1600
C-O-C Asymmetric StretchEther & Acetal1230 - 1260
C-O-C Symmetric StretchEther & Acetal1050 - 1150
C-H BendAliphatic (CH₂)1440 - 1470

Table 4: Key Infrared and Raman Vibrational Bands for 2-Phenoxymethyl- nih.govdioxolane.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

In a hypothetical crystallographic study of 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane, a suitable single crystal would be grown, for example, by slow evaporation from a suitable solvent. This crystal would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve and refine the crystal structure, yielding precise atomic coordinates.

Hypothetical Crystallographic Data Table for 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane:

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₂O₃
Formula Weight180.20 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (for a racemic mixture)
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
α (°)90
β (°)~90-105
γ (°)90
Volume (ų)~1500-2000
Z4 or 8
Density (calculated)~1.2-1.4 g/cm³
Absorption Coefficient~0.1 mm⁻¹
Crystal Size (mm)~0.2 x 0.2 x 0.1

Note: The values in this table are hypothetical and are based on typical ranges observed for similar organic molecules. The actual values can only be determined through experimental X-ray diffraction analysis.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds like 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful techniques for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane possesses a chiral center at the C2 position of the dioxolane ring, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers, which is critical in fields such as asymmetric synthesis and pharmaceutical development, as enantiomers can exhibit different biological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including those with structural similarities to 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane. researchgate.netnih.gov The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. nih.gov

For the enantiomeric separation of 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane, a normal-phase HPLC method would likely be employed. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve baseline separation. researchgate.net The addition of a small amount of an amine, like diethylamine (B46881) (DEA), can improve peak shape and resolution for compounds with basic properties. nih.gov

Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation:

ParameterExemplary Condition
Column Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm
Temperature 25 °C

Under such conditions, the two enantiomers of 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane would exhibit different retention times, allowing for their individual quantification and the determination of the enantiomeric excess (ee) of a sample.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is a highly sensitive and efficient technique for the analysis of volatile compounds. 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane, with a predicted boiling point amenable to GC analysis, can be effectively separated from other volatile components in a mixture and quantified. GC is widely used for quality control, reaction monitoring, and determining the purity of starting materials and products.

The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is crucial for achieving the desired separation. For a moderately polar compound like 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane, a mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., 5% phenyl - 95% methylpolysiloxane), would be a suitable starting point.

A typical GC analysis involves injecting a small amount of the sample into a heated inlet, where it is vaporized. The carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. A temperature program, where the column temperature is gradually increased, is often used to ensure the efficient elution of all components in a reasonable time. A flame ionization detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range.

Illustrative GC Method Parameters:

ParameterIllustrative Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent)
Carrier Gas Helium, constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C

Under these conditions, 2-Phenoxymethyl- iucr.orgresearchgate.netdioxolane would elute at a characteristic retention time, allowing for its identification and quantification by comparing its peak area to that of a standard. This technique is invaluable for assessing the purity of the compound and for analyzing its presence in complex volatile mixtures. publisso.de

Q & A

Q. What are the common synthetic routes for preparing 2-Phenoxymethyl-[1,3]dioxolane and related derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation of phenoxy-substituted diols with aldehydes or ketones under acidic catalysis. For example, 1,3-dioxolane derivatives can be synthesized via cationic ring-opening polymerization using Lewis acids like BF₃-etherate or SbF₅ (common in acetal/ketal formation) . A one-step approach may utilize ethylene glycol derivatives and paraformaldehyde in concentrated sulfuric acid, followed by distillation . Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm the dioxolane ring and phenoxymethyl substitution .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use GC-MS or HPLC with polar stationary phases to separate and quantify impurities.
  • Spectroscopy: ¹H NMR (peaks at δ 4.8–5.2 ppm for dioxolane protons; δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (signals near 100–110 ppm for acetal carbons) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z calculated for C₁₀H₁₂O₃: 180.0786).
  • Elemental Analysis: Validate C/H/O ratios against theoretical values .

Q. What are the key physicochemical properties of 1,3-dioxolane derivatives relevant to experimental design?

Methodological Answer:

  • Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition temperatures (e.g., 1,3-dioxolane derivatives typically degrade above 200°C).
  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the dioxolane ring's polarity.
  • Hygroscopicity: Monitor via dynamic vapor sorption (DVS) due to potential moisture sensitivity .

Advanced Research Questions

Q. How do data contradictions arise in polymerization studies of this compound, and how can they be resolved?

Methodological Answer: Discrepancies in molecular weight distributions or reaction yields often stem from:

  • Catalyst Selectivity: BF₃-etherate may favor cationic polymerization, while radical initiators (e.g., AIBN) produce different chain architectures .
  • Monomer Purity: Trace moisture or aldehydes can terminate chain propagation. Use Karl Fischer titration to quantify water content.
  • Kinetic Analysis: Employ time-resolved FT-IR or GPC to monitor real-time polymerization rates and termination mechanisms .

Q. What computational methods are effective in predicting the regioselectivity of reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to predict regioselectivity.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize oxocarbenium intermediates).
  • Docking Studies: Assess interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Q. How can researchers address challenges in stereochemical control during functionalization of 1,3-dioxolane derivatives?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity in ring-opening reactions.
  • Protecting Group Strategies: Temporary protection of hydroxyl groups with TBS or acetyl prevents undesired side reactions.
  • Crystallography: X-ray diffraction resolves stereochemical ambiguities in crystalline intermediates .

Q. What advanced analytical techniques are suitable for studying this compound’s stability under extreme conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40–80°C) and humidity (75% RH) for 4–12 weeks, followed by LC-MS analysis.
  • Forced Degradation Studies: Use UV irradiation (ICH Q1B guidelines) or oxidative stress (H₂O₂) to identify degradation products.
  • TGA-FTIR Coupling: Thermogravimetric analysis paired with FT-IR detects volatile decomposition byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.